Tert-butyl 5-bromo-3-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate

Description

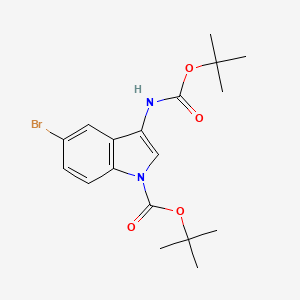

Structure and Key Features Tert-butyl 5-bromo-3-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate (CAS: 2901949-25-3) is a substituted indole derivative with three key functional groups:

- A tert-butoxycarbonyl (Boc) group at the indole’s 1-position, providing steric protection for the nitrogen.

- A bromo substituent at the 5-position, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).

- A Boc-protected amino group at the 3-position, which enhances stability during synthetic transformations and facilitates peptide coupling or deprotection for further functionalization .

Molecular Formula: C₁₈H₂₃BrN₂O₄ Molecular Weight: 411.3 g/mol. Synthesis: The compound is typically synthesized via sequential functionalization of indole precursors. For example, a 5-bromoindole scaffold can undergo Boc protection at the 1-position using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, followed by introduction of the Boc-protected amino group at the 3-position via palladium-catalyzed amination (Buchwald-Hartwig) or electrophilic substitution .

Applications: This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, antiviral agents, and PROTACs (Proteolysis-Targeting Chimeras) due to its dual Boc protection and bromine handle .

Properties

Molecular Formula |

C18H23BrN2O4 |

|---|---|

Molecular Weight |

411.3 g/mol |

IUPAC Name |

tert-butyl 5-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]indole-1-carboxylate |

InChI |

InChI=1S/C18H23BrN2O4/c1-17(2,3)24-15(22)20-13-10-21(16(23)25-18(4,5)6)14-8-7-11(19)9-12(13)14/h7-10H,1-6H3,(H,20,22) |

InChI Key |

TVTLSBIZQFMYHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN(C2=C1C=C(C=C2)Br)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl 5-bromo-3-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate typically starts from commercially available or easily accessible indole derivatives, such as N-Boc-5-bromoindole or related protected indoles. The key steps include:

- Protection of the indole nitrogen and amino groups with tert-butoxycarbonyl (Boc) groups.

- Selective bromination at the 5-position of the indole ring.

- Installation of the tert-butyl ester at the 1-position of the indole.

These steps are carefully optimized to achieve high regioselectivity and yields.

Detailed Synthetic Procedures

Boc Protection of Amino Group on Indole

- Starting from 5-bromoindole derivatives, the amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as pyridine or DMAP (4-dimethylaminopyridine).

- The reaction is typically carried out at room temperature overnight, resulting in tert-butyl (tert-butoxycarbonyl)amino-substituted indoles.

- Workup involves evaporation, extraction with dichloromethane (DCM), acid washes, and purification by flash chromatography.

Selective Bromination

- The bromination at the 3-position or 5-position is achieved using N-bromosuccinimide (NBS) under controlled temperature conditions.

- For example, tert-butyl 5-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate can be brominated at the 3-position by treatment with NBS in dry dimethylformamide (DMF) at 0 °C to room temperature.

- The reaction time is short (10–30 minutes) to avoid overbromination.

- The crude product is purified by silica gel chromatography using hexanes and ethyl acetate mixtures.

Installation of the tert-Butyl Ester at the 1-Position

- The tert-butyl ester at the indole 1-position can be introduced by reaction of the indole with tert-butyl chloroformate under basic conditions.

- Alternatively, the indole nitrogen can be protected with triisopropylsilyl (TIPS) groups initially, followed by lithiation with n-butyllithium at low temperature (−78 °C), then reaction with di-tert-butyl dicarbonate to install the Boc group.

- Subsequent deprotection of TIPS groups and purification yields the desired tert-butyl ester.

Representative Experimental Protocol

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 5-Bromoindole, Di-tert-butyl dicarbonate, Pyridine, DMAP, RT, overnight | Boc protection of amino group | High yield (typically >80%) |

| 2 | N-Bromosuccinimide (NBS), DMF, 0 °C to RT, 10–30 min | Selective bromination at 3-position | Moderate to good yield (~60–70%) |

| 3 | n-Butyllithium (2.5 M in hexane), THF, −78 °C, then di-tert-butyl dicarbonate | Installation of tert-butyl ester at N1 | Good yield (~60–70%) |

| 4 | Workup: aqueous quench, extraction with DCM or EtOAc, drying over MgSO4, flash chromatography | Purification | Purity >95% |

Data Tables Summarizing Key Preparations

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-3-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate can undergo several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino group.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

N-Bromosuccinimide (NBS): Used for bromination.

Triethylamine: Used as a base in various reactions.

Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while deprotection reactions yield the free amino derivative.

Scientific Research Applications

Tert-butyl 5-bromo-3-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: Employed in the construction of complex organic molecules.

Biological Studies: Utilized in the study of indole-based biological activities.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-3-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate involves its reactivity towards various chemical reagents. The bromine atom and tert-butoxycarbonyl-protected amino group play crucial roles in its chemical behavior. The compound can interact with molecular targets through substitution and coupling reactions, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs, highlighting substituent variations and their implications:

Spectral Data Comparison

Key spectral features (¹H NMR, IR) of select compounds:

Biological Activity

Tert-butyl 5-bromo-3-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that underline its efficacy and applications.

Chemical Structure and Synthesis

The compound's molecular formula is , with a molecular weight of approximately 368.22 g/mol. The synthesis typically involves the reaction of tert-butyl 5-bromoindole with a tert-butoxycarbonyl (Boc) protected amine, utilizing standard organic synthesis techniques.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of indole compounds exhibit antimicrobial activities. This compound has shown promising results against various bacterial strains. In vitro tests indicated that the compound inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, depending on the strain .

Anticancer Activity

Indole derivatives are well-known for their anticancer properties. In particular, this compound has been evaluated for its effects on several cancer cell lines, including human breast cancer (MCF-7) and colon cancer (HT-29) cells. The compound exhibited significant cytotoxicity, with IC50 values around 10 µM for MCF-7 cells and 15 µM for HT-29 cells after 48 hours of treatment. Mechanistic studies suggest that the compound induces apoptosis via the intrinsic pathway, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has been identified as a potent inhibitor of malarial aspartate transcarbamoylase (PfATC), an enzyme critical for nucleotide biosynthesis in Plasmodium falciparum. The compound demonstrated an IC50 value of approximately 250 nM, indicating strong inhibition compared to other tested compounds in the BDA series .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Groningen investigated the antimicrobial efficacy of various indole derivatives, including this compound. The study utilized a broth microdilution method to determine MICs against multiple bacterial strains. Results indicated that this compound exhibited superior activity compared to other derivatives, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Mechanism

In a separate investigation published in Cancer Letters, researchers examined the anticancer mechanism of this compound on MCF-7 cells. Flow cytometry analysis revealed that treatment with this compound led to a significant increase in early and late apoptotic cells. Additionally, Western blot analysis confirmed upregulation of cleaved caspase-3 and PARP, which are markers of apoptosis .

Q & A

Q. What are the optimized synthetic routes for preparing tert-butyl 5-bromo-3-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate?

Methodological Answer: The compound is typically synthesized via sequential functionalization of the indole scaffold. A common approach involves:

- Step 1: Bromination at the 5-position of the indole core using electrophilic bromination agents (e.g., NBS or Br₂ in a controlled environment) .

- Step 2: Protection of the 3-amino group with a tert-butoxycarbonyl (Boc) group using Boc anhydride (Boc₂O) in the presence of a base (e.g., DMAP or TEA) .

- Step 3: Introduction of the tert-butyl carboxylate group at the 1-position via alkylation with tert-butyl chloroformate under inert conditions .

Critical Parameters:

Q. How can researchers confirm the stability of the Boc-protected amine during synthesis?

Methodological Answer:

- Stability Tests: Perform kinetic studies under varying pH and temperature conditions. The Boc group is stable in mildly acidic/neutral environments but cleaved under strong acids (e.g., TFA) .

- Analytical Validation: Use IR spectroscopy to detect the presence of the Boc carbonyl stretch (~1680–1720 cm⁻¹) and monitor degradation via NMR (disappearance of tert-butyl signals at ~1.2–1.4 ppm) .

Troubleshooting:

- If premature deprotection occurs, consider alternative protecting groups (e.g., Fmoc) or adjust reaction solvents (avoid protic solvents like MeOH) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., bromo substituent causes deshielding of adjacent protons).

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ for [M+Na]⁺ adducts).

- IR: Detect functional groups like the Boc carbonyl and NH stretches .

Q. How can discrepancies in NMR data between computational predictions and experimental results be resolved?

Methodological Answer:

- Computational Refinement: Use density functional theory (DFT) to simulate NMR chemical shifts (e.g., Gaussian or ORCA software). Adjust for solvent effects (e.g., PCM model for CDCl₃) .

- Experimental Validation: Compare with crystallographic data (if available). For example, SHELX-refined structures () can validate spatial arrangements affecting NMR splitting patterns.

Case Study:

If the 3-amino proton shift deviates from predictions, consider intermolecular hydrogen bonding () or dynamic effects (e.g., rotameric equilibria).

Q. What strategies mitigate steric hindrance during functionalization of the bromo substituent?

Methodological Answer:

- Catalytic Systems: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with bulky ligands (XPhos) to enhance reactivity .

- Solvent Optimization: Employ high-polarity solvents (DMSO or DMF) to improve solubility of sterically hindered intermediates .

Data Contradiction Analysis:

If coupling yields are low despite optimized conditions, assess:

Q. How can researchers assess ecological toxicity when data is unavailable?

Methodological Answer:

- Predictive Models: Use QSAR (Quantitative Structure-Activity Relationship) tools like EPI Suite to estimate logP (lipophilicity) and bioaccumulation potential .

- Experimental Screening: Perform acute toxicity assays (e.g., Daphnia magna or algae growth inhibition) as per OECD guidelines .

Example Workflow:

Calculate logP (Predicted: ~3.5) to assess bioaccumulation risk.

Test microbial degradation in OECD 301B ready biodegradability assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.